molecular formula C9H19NO3 B1523572 (1-Ethyl-4-piperidinyl)acetic acid hydrate CAS No. 1262774-36-6

(1-Ethyl-4-piperidinyl)acetic acid hydrate

Cat. No.: B1523572
CAS No.: 1262774-36-6
M. Wt: 189.25 g/mol
InChI Key: CMVKHEHORBNOEG-UHFFFAOYSA-N
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Description

(1-Ethyl-4-piperidinyl)acetic acid hydrate is a chemical compound with the molecular formula C9H19NO3

Scientific Research Applications

(1-Ethyl-4-piperidinyl)acetic acid hydrate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be employed in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Safety and Hazards

Sigma-Aldrich, a supplier of “(1-Ethyl-4-piperidinyl)acetic acid hydrate”, states that the product is sold “as-is” and does not provide any specific safety or hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethyl piperidine with acetic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (1-Ethyl-4-piperidinyl)acetic acid hydrate may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-4-piperidinyl)acetic acid hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which (1-Ethyl-4-piperidinyl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Ethyl-4-piperidinyl)acetic acid hydrate can be compared with other similar compounds, such as (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate and (1-Methylpiperidin-4-ylidene)acetic acid These compounds share structural similarities but may differ in their chemical properties and applications

List of Similar Compounds

  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

  • (1-Methylpiperidin-4-ylidene)acetic acid

  • (4-Aminocarbonylpiperidin-1-yl)acetic acid hydrate

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVKHEHORBNOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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